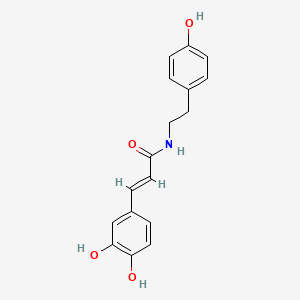

N-Caffeoyltyramine

Description

Contextualization within Hydroxycinnamic Acid Amide Class

N-trans-caffeoyltyramine belongs to the class of organic compounds known as hydroxycinnamic acid amides. foodb.cahmdb.cacannabisdatabase.cadrugbank.compharmaoffer.com This classification stems from its molecular structure, which features a hydroxycinnamic acid moiety, specifically caffeic acid, linked to a tyramine (B21549) molecule via an amide bond. researchgate.netthieme-connect.com Hydroxycinnamic acids are a major subclass of phenolic acids, characterized by a C6-C3 carbon skeleton. The "trans" designation in its name refers to the geometric isomerism around the double bond in the caffeoyl portion of the molecule. foodb.ca It is also categorized as a phenylpropanoid amide. foodb.cahmdb.cacannabisdatabase.ca

The core structure of hydroxycinnamic acid amides involves a phenolic ring system derived from the shikimate pathway, a fundamental metabolic route in plants for the biosynthesis of aromatic amino acids. nih.gov These amides are formed through the condensation of a hydroxycinnamic acid with a polyamine or a biogenic amine, such as tyramine. This structural arrangement confers a range of physicochemical properties that are pivotal to their biological functions.

Significance as a Naturally Occurring Bioactive Compound in Research

The significance of N-trans-caffeoyltyramine in research is underscored by its widespread presence in the plant kingdom and its array of bioactive properties. It has been identified in various plant species, including but not limited to Cannabis sativa, Tribulus terrestris, and the root bark of Lycium chinense (goji berry). foodb.cahmdb.cacannabisdatabase.ca Its natural occurrence is often associated with the plant's defense mechanisms and developmental processes. nih.govresearchgate.net

Academic studies have highlighted several key biological activities of N-trans-caffeoyltyramine, making it a compound of considerable interest. Research has demonstrated its potent antioxidant and anti-inflammatory properties. foodb.cahmdb.cacannabisdatabase.canih.govspandidos-publications.com Furthermore, investigations have revealed its potential in modulating gut barrier function and its influence on the gut microbiome. ffhdj.comisnff-jfb.compreprints.orgsciopen.comresearchgate.net These findings have spurred further research into its potential applications in human health.

Overview of N-trans-Caffeoyltyramine as a Subject of Academic Inquiry

The academic inquiry into N-trans-caffeoyltyramine is multifaceted, spanning various scientific disciplines. Chemical research focuses on its synthesis, derivatization, and structural elucidation. thieme-connect.com In the realm of biology and pharmacology, studies are actively exploring its mechanisms of action, including its effects on cellular pathways and enzyme inhibition. For instance, it has been shown to have arginase inhibitory properties and to interact with signaling pathways related to inflammation. foodb.caspandidos-publications.com

Recent research has also delved into its metabolic effects, with some studies suggesting a role in promoting weight loss and reversing hepatic steatosis by acting as a potent agonist for hepatocyte nuclear factor 4α (HNF4α). hmdb.cacannabisdatabase.ca The breadth of these investigations highlights the compound's potential as a lead molecule for further scientific exploration.

Table 1: Key Research Findings on N-trans-Caffeoyltyramine

| Research Area | Key Findings |

|---|---|

| Antioxidant Activity | Exhibits strong antioxidant capacity. foodb.cahmdb.ca |

| Anti-inflammatory Effects | Demonstrates anti-inflammatory properties. nih.govspandidos-publications.com |

| Gut Health | May improve gut barrier function and modulate the gut microbiome. isnff-jfb.comresearchgate.net |

| Metabolic Effects | Identified as a potent HNF4α agonist, potentially influencing weight and liver health. hmdb.cacannabisdatabase.ca |

| Enzyme Inhibition | Shows arginase inhibitory properties. foodb.cahmdb.ca |

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHUQLRHTJOKTA-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103188-48-3, 219773-48-5 | |

| Record name | N-Caffeoyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Caffeoyltyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-CAFFEOYLTYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZ974DQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-cis-Caffeoyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution in Botanical Species

Identification in Cannabis sativa L. (Hemp Seeds and Hull)

Cannabis sativa L., particularly its seeds and hull, is a significant source of N-trans-caffeoyltyramine. It is considered one of the major phenylpropanoid amides in the cannabis plant. foodb.cacannabisdatabase.ca Research has consistently identified this compound as a key bioactive component in hemp byproducts. nih.gov

Studies have shown that N-trans-caffeoyltyramine is one of the most abundant phenolic compounds in the hull fractions of hemp seeds. biocrick.com For example, its concentration in hull fractions can range from 267 to 287 mg/kg. biocrick.com In contrast, the cotyledon fractions contain lower amounts of this compound. biocrick.com The concentration of N-trans-caffeoyltyramine, along with other related compounds, can be significantly higher in hemp hull compared to the whole seed. frontiersin.org One study noted that the total lignanamides in hemp hull could be up to four times higher than in the entire hemp seed (3.36 mg/g vs. 0.77 mg/g, respectively). frontiersin.org

Different hemp cultivars also exhibit variability in their N-trans-caffeoyltyramine content. For instance, a French accession, CAN37, was found to accumulate high proportions of N-trans-caffeoyltyramine. frontiersin.org Another study on Italian hemp cultivars found that the "CS" variety had the highest content of N-trans-caffeoyltyramine in its defatted seeds, reaching 723 μg g⁻¹. mdpi.com In the inflorescences of hemp varieties, N-caffeoyltyramine levels can range from 0.1 to 76.2 mg/kg. mdpi.com

Table 1: Concentration of N-trans-caffeoyltyramine in Cannabis sativa L.

| Plant Part | Cultivar/Variety | Concentration |

|---|---|---|

| Hull Fractions | Bama and Yunma No. 1 | 267 - 287 mg/kg |

| Defatted Seeds | CS (Italian) | 723 μg g⁻¹ |

| Inflorescences | Various Hemp Varieties | 0.1 - 76.2 mg/kg |

Presence in Lycium chinense Miller (Goji Berry/Wolfberry Root Bark)

N-trans-caffeoyltyramine has been identified in the root bark of Lycium chinense Miller, the plant that produces goji berries or wolfberries. foodb.cacannabisdatabase.ca Both the trans- and cis- isomers of this compound have been isolated from this source. wikichiro.orgmyspecies.infohmdb.ca

One study reported the isolation of trans-N-caffeoyltyramine from the root barks of L. chinense with a yield of 0.00185% (14.8 mg). nih.gov Further research has successfully identified a total of 14 hydroxycinnamic acid amides (HCAAs), including N-trans-caffeoyltyramine, in the root barks of L. barbarum.

Detection in Tribulus terrestris (Puncture Vine)

The presence of N-trans-caffeoyltyramine has also been confirmed in Tribulus terrestris, commonly known as puncture vine. foodb.canotulaebiologicae.roresearchgate.net This compound has been isolated from the plant and is considered one of its active components. researchgate.netnih.gov Research has identified N-trans-caffeoyltyramine alongside other cinnamic amide derivatives in the fruits of this plant. notulaebiologicae.ro

Isolation from Other Plant Genera (e.g., Allium, Caragana)

Beyond the more commonly cited sources, N-trans-caffeoyltyramine has been isolated from other plant genera. For example, it has been found in species of the Allium genus. google.com Specifically, two cinnamic acid derivatives, including N-trans-caffeoyltyramine, were isolated from the bulbs of Allium tripedale. biocrick.com

Additionally, the compound has been identified in Caragana leucophloea, a species belonging to the Leguminosae family. researchgate.net It has also been isolated from the seeds of Annona crassiflora Mart. biocrick.com

Distribution Across Different Plant Tissues and Varieties

The distribution of N-trans-caffeoyltyramine is not uniform across different parts of a plant. In Cannabis sativa, it is particularly concentrated in the seeds and hull, but it has also been detected in the flowers and roots. frontiersin.orgmdpi.com Similarly, in Lycium chinense, the compound is notably present in the root bark. foodb.cawikichiro.org A comprehensive study on L. barbarum identified 10 different HCAA species in the leaves and 14 in the root barks, highlighting tissue-specific accumulation.

The concentration of N-trans-caffeoyltyramine can also vary significantly between different cultivars of the same species, as observed in studies comparing various hemp varieties. frontiersin.orgmdpi.com

Biosynthesis and Metabolic Pathways of N Trans Caffeoyltyramine

Precursor Compounds and Initial Enzymatic Steps

The journey to synthesize N-trans-caffeoyltyramine begins with two primary building blocks: the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors undergo a series of enzymatic transformations to yield the two essential moieties that will ultimately be joined together.

L-phenylalanine and L-tyrosine are fundamental precursors for a vast array of phenolic compounds in plants. mdpi.comnih.gov L-phenylalanine, an essential amino acid, serves as the initial substrate for the phenylpropanoid pathway. fda.gov.tw In some organisms, it can be hydroxylated to form L-tyrosine. mikronaehrstoffcoach.com L-tyrosine, a non-essential amino acid, also acts as a direct precursor for various critical biomolecules, including catecholamines, thyroid hormones, and melanin (B1238610). nih.gov In the context of N-trans-caffeoyltyramine biosynthesis, L-phenylalanine is the precursor to the caffeic acid portion, while L-tyrosine gives rise to the tyramine (B21549) portion. researchgate.netresearchgate.net

The synthesis of the two constituent parts of N-trans-caffeoyltyramine—caffeic acid and tyramine—follows distinct enzymatic steps.

The caffeic acid moiety is formed via the general phenylpropanoid pathway. mdpi.com This pathway commences with the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) , to produce trans-cinnamic acid. researchgate.net Subsequently, a series of hydroxylation reactions occur. Cinnamate-4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid. mdpi.com From p-coumaric acid, caffeic acid is synthesized. researchgate.net This multi-step process ultimately yields the 3,4-dihydroxylated phenylpropanoid structure characteristic of the caffeoyl group.

The tyramine moiety is generated from L-tyrosine through a more direct route. researchgate.net The primary enzymatic step is the decarboxylation of L-tyrosine, catalyzed by tyrosine decarboxylase (TYDC) , which removes the carboxyl group to produce tyramine. researchgate.netgoogle.com

A summary of the key enzymes and their roles in forming the precursor moieties is presented below.

| Moiety | Precursor | Key Enzyme(s) | Resulting Compound |

| Caffeoyl | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H) | Caffeic Acid |

| Tyramine | L-Tyrosine | Tyrosine decarboxylase (TYDC) | Tyramine |

Role of L-Phenylalanine and L-Tyrosine as Precursors

Amide Bond Formation via Acyltransferase Enzymes

The final step in the biosynthesis of N-trans-caffeoyltyramine is the formation of a stable amide bond linking the caffeic acid and tyramine moieties. This crucial condensation reaction is catalyzed by specific acyltransferase enzymes. In plants, this reaction is typically mediated by hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT), which joins a hydroxycinnamoyl-CoA thioester (like caffeoyl-CoA) with tyramine. fda.gov.twgoogle.com

Beyond the native plant enzymes, researchers have explored other enzymes for the synthesis of these amides. Enzymes with promiscuous hydrolase/acyltransferase activity have proven effective. thieme-connect.comresearchgate.net One such example involves esterases from Pseudomonas fluorescens. nih.govnih.gov These enzymes can catalyze transacylation reactions. nih.gov

In a biocatalytic approach, an esterase can be used to transfer the acyl group from an activated ester of caffeic acid (like methyl caffeate) to the amine group of tyramine. thieme-connect.com This process, known as aminolysis, competes with hydrolysis (the reaction with water). Research has shown that an esterase from Pyrobaculum calidifontis (PestE), particularly an engineered triple mutant (PestE_I208A_L209F_N288A), demonstrates enhanced efficiency for this aminolysis reaction in an aqueous environment. thieme-connect.com This engineered enzyme shows increased specificity for tyramine as the nucleophile over water, thereby boosting the amide synthesis. The wild-type PestE enzyme showed limited activity, but the engineered variant achieved a 54% conversion to N-trans-caffeoyltyramine in 2 hours.

| Enzyme Variant | Conversion (%) | Reaction Time (h) | Temperature (°C) |

| PestE Wild-Type | 12 | 24 | 90 |

| PestE_I208A_L209F_N288A | 54 | 2 | 70 |

| Data derived from UHPLC analyses for the synthesis of N-trans-caffeoyltyramine. |

Isomeric Considerations (e.g., N-cis-Caffeoyltyramine)

N-caffeoyltyramine exists as two geometric isomers due to the carbon-carbon double bond in the caffeoyl portion: trans and cis. hmdb.cahmdb.ca The trans isomer (E-isomer), N-trans-caffeoyltyramine, is the form predominantly found under physiological conditions. The stereochemistry is significant as the biological properties of the two isomers can differ. Isomerization from the more stable trans form to the cis form can be induced by external factors such as UV light or acidic conditions. At equilibrium, the trans isomer is heavily favored, with a reported trans:cis ratio of approximately 95:5.

Relationship to General Phenylpropanoid Biosynthesis

The biosynthesis of N-trans-caffeoyltyramine is an integral branch of the general phenylpropanoid pathway. hmdb.cafoodb.ca This core metabolic pathway starts with phenylalanine and produces a wide range of secondary metabolites in plants, including flavonoids, lignins, and stilbenes. mdpi.comnih.gov The pathway generates key intermediates like cinnamic acid and p-coumaric acid, which are precursors to the hydroxycinnamic acids, including caffeic acid. hmdb.cafoodb.ca N-trans-caffeoyltyramine is classified as a phenylpropanoid amide, representing a class of compounds where a phenylpropanoid-derived acid is conjugated to an amine. hmdb.cafoodb.cacannabisdatabase.ca The formation of such amides is a mechanism for plants to diversify their chemical repertoire, bridging the metabolism of phenylpropanoids with that of polyamines and other amino-acid-derived compounds. fda.gov.tw

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Chromatographic Techniques for Isolation

The initial separation of N-trans-caffeoyltyramine from complex plant extracts often involves a multi-step chromatographic process. This approach ensures the removal of impurities and the concentration of the target compound for further analysis and purification.

Macroporous Resin Adsorption

Macroporous resin chromatography is a crucial initial step for the purification of polyphenols, including N-trans-caffeoyltyramine, from crude extracts. nih.govresearchgate.net This technique separates compounds based on their molecular size and polarity. In one study, a 60% ethanol (B145695) extract of hempseed hull was subjected to macroporous resin absorption as a key step in the isolation of N-trans-caffeoyltyramine. nih.govresearchgate.net

The selection of the appropriate resin is critical. For instance, HPD-600 macroporous resin has been shown to be effective for purifying antioxidant polyphenols from hempseed hull. researchgate.net The process involves evaluating the adsorption and desorption properties of various resins to find the one with the highest capacity for the target compound. researchgate.net Dynamic adsorption and desorption experiments help to optimize the elution conditions, with a 60% ethanol eluate often yielding a high concentration of the desired phenolic compounds. researchgate.net This purification step significantly increases the content of N-trans-caffeoyltyramine in the extract. researchgate.net

Gel Chromatography (e.g., LH-20)

Following initial purification by macroporous resin, gel chromatography is commonly employed for further separation. nih.govresearchgate.net Sephadex LH-20, a cross-linked dextran (B179266) gel, is a widely used medium for this purpose due to its ability to separate small organic molecules in both aqueous and organic solvents. nih.govfishersci.at

The principle of Sephadex LH-20 chromatography involves a combination of molecular sieving and partition chromatography. Compounds are separated based on their molecular size and their interactions with the hydrophilic and lipophilic properties of the gel matrix. fishersci.at In the isolation of N-trans-caffeoyltyramine, fractions obtained from macroporous resin chromatography are often applied to a Sephadex LH-20 column. nih.govnih.govspandidos-publications.com Elution with solvents like a chloroform-methanol mixture allows for the separation of compounds with different polarities, leading to the isolation of N-trans-caffeoyltyramine. spandidos-publications.com This technique has been successfully used to isolate N-trans-caffeoyltyramine from various plant sources, including Celtis sinensis and Tribulus terrestris. nih.govspandidos-publications.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of N-trans-caffeoyltyramine. nih.govresearchgate.net This high-resolution technique allows for the separation of closely related compounds. nih.gov

Reverse-phase HPLC, typically using a C18 column, is the most common method. A gradient elution is often employed, using a mobile phase consisting of an aqueous solution with a small percentage of acid (like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). fda.gov.tw The addition of formic acid helps to improve peak shape and resolution. fda.gov.tw The detection of N-trans-caffeoyltyramine is usually performed using a Diode Array Detector (DAD) or a UV detector, with monitoring at wavelengths around 280 nm and 320 nm. nih.govuliege.be

The retention time of N-trans-caffeoyltyramine under specific HPLC conditions can be used for its identification and quantification. For instance, in one system, N-trans-caffeoyltyramine had a retention time of approximately 6.4 minutes. Semi-preparative HPLC can be used to isolate pure N-trans-caffeoyltyramine for further structural analysis and biological testing. biocrick.com

| Parameter | Description | Source |

| Column | Reverse-phase C18 | |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid | fda.gov.tw |

| Detection | UV-DAD, monitored at ~280 nm and ~320 nm | nih.govuliege.be |

| Elution Mode | Isocratic or Gradient | fda.gov.tw |

Spectroscopic and Spectrometric Characterization

Once a purified sample of N-trans-caffeoyltyramine is obtained, its chemical structure is elucidated using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. nih.govresearchgate.netbiocrick.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to establish the connectivity of atoms within the N-trans-caffeoyltyramine molecule. spandidos-publications.com

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. Key signals for N-trans-caffeoyltyramine include those corresponding to the aromatic protons of the caffeoyl and tyramine (B21549) moieties, as well as the vinylic protons of the trans-double bond. The large coupling constant (typically around 15.5 Hz) for the vinylic protons confirms the trans configuration of the double bond.

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, aromatic carbons, and the carbons of the ethyl chain are characteristic of the N-trans-caffeoyltyramine structure. spandidos-publications.com

¹H NMR Data for N-trans-caffeoyltyramine

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-7' | 7.39 | d | 15.5 |

| H-2/H-6 | 6.92 | d | 8.0 |

| H-8 | 3.45 | t | 7.0 |

Data presented is illustrative and may vary based on solvent and instrument.

Mass Spectrometry (MS, ESI-MS², TOF-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of N-trans-caffeoyltyramine. nih.govresearchgate.netbiocrick.com High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, allowing for the determination of the molecular formula (C₁₇H₁₇NO₄).

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like N-trans-caffeoyltyramine. spandidos-publications.comnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 298.1084. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS or MS²) provides structural information through fragmentation analysis. nih.govmdpi.com By isolating the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. A major fragmentation pathway for N-trans-caffeoyltyramine involves the cleavage of the amide bond. acs.org For the deprotonated molecule, a key fragment ion is observed at m/z 135.0457, corresponding to the 4-vinylcatecholate ion. nih.gov

Mass Spectrometry Data for N-trans-caffeoyltyramine

| Ion | m/z (Observed) | Technique | Source |

|---|---|---|---|

| [M+H]⁺ | 300.1234 | HRESIMS | |

| [M-H]⁻ | 298.1084 | TOF-MS | nih.govresearchgate.net |

| [2M-H]⁻ | 597.2254 | TOF-MS | nih.govresearchgate.net |

By combining the information from these advanced chromatographic and spectroscopic techniques, the unambiguous identification and structural elucidation of N-trans-caffeoyltyramine can be achieved. nih.govresearchgate.net

Ultraviolet Diode Array Detection (UV-DAD)

Ultraviolet Diode Array Detection (UV-DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the detection, identification, and quantification of N-trans-caffeoyltyramine in various matrices, particularly in plant extracts like those from Cannabis sativa (hemp) seeds. nih.govnih.govmdpi.com This method's utility stems from the inherent chromophoric nature of the N-trans-caffeoyltyramine molecule, which allows it to absorb light in the ultraviolet-visible region.

The structure of N-trans-caffeoyltyramine contains two primary moieties that contribute to its UV absorption: the caffeoyl group and the tyramine group. The presence of a conjugated system, including the benzene (B151609) rings and the α,β-unsaturated amide bond, results in characteristic absorption maxima (λmax). This distinct spectral profile enables not only its detection but also its preliminary identification by comparing the acquired spectrum with that of a known reference standard. nih.gov

Research has consistently reported several key absorption maxima for N-trans-caffeoyltyramine. The UV spectrum typically shows peaks around 220-225 nm, which can be attributed to the amide bond, a peak near 280-294 nm corresponding to the tyramine moiety, and a strong absorption peak in the range of 318-320 nm, characteristic of the conjugated caffeoyl group. mdpi.comsemanticscholar.org This longest-wavelength absorption is frequently selected for the quantitative analysis of N-trans-caffeoyltyramine in HPLC-DAD methods due to its high sensitivity and specificity, minimizing interference from other co-eluting compounds. nih.govmdpi.com

In practice, HPLC systems equipped with a DAD or a Photodiode Array (PDA) detector are used for analysis. nih.gov The detector acquires full UV-Vis spectra for compounds as they elute from the HPLC column. For instance, one method used for quantifying N-trans-caffeoyltyramine in hemp seeds set the detection wavelength at 319 nm, while also acquiring three-dimensional data across a 200–400 nm range to ensure peak purity and accurate identification. nih.govmdpi.com The identification is confirmed by comparing the retention time and the UV spectrum of the peak in the sample chromatogram with those of a pure N-trans-caffeoyltyramine standard. nih.govnih.gov

The following tables summarize the reported UV absorption maxima and provide an example of an HPLC-DAD method used in research.

Table 1: Reported UV Absorption Maxima (λmax) for N-trans-caffeoyltyramine

| λmax (nm) | Solvent/System | Source(s) |

| 220, 294, 318 | Methanol (MeOH) | mdpi.comsemanticscholar.org |

| 225, 280, 320 | UV-Vis Spectroscopy | |

| 319 | HPLC-DAD (MeCN/H₂O + 0.1% HCOOH) | nih.govmdpi.com |

| 220, 250, 294, 318 | Not Specified | uliege.be |

Table 2: Example of HPLC-DAD Method for N-trans-caffeoyltyramine Analysis

| Parameter | Description | Source(s) |

| Instrumentation | Waters 1525 pump linked to a 2998 PDA detector | nih.gov |

| Column | Zorbax Eclipse C8 XDB (150 mm, 4.6 mm, 5 µm) | nih.govmdpi.com |

| Mobile Phase | A: Water + 0.1% HCOOHB: Acetonitrile (MeCN) + 0.1% HCOOH | nih.govmdpi.com |

| Detection | UV spectra recorded at 319 nm; 3D data from 200–400 nm | nih.govmdpi.com |

| Identification | Comparison of mass and UV spectra with literature and standard | nih.gov |

In Vitro Biological Activities and Underlying Cellular/molecular Mechanisms

Antioxidant and Free Radical Scavenging Properties

N-trans-caffeoyltyramine, a hydroxycinnamic acid amide found in various plants including Cannabis sativa and Lycium chinense, exhibits significant antioxidant and free radical scavenging activities. caymanchem.comresearchgate.net Its chemical structure, particularly the catechol group, is crucial for these properties, allowing it to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity of N-trans-caffeoyltyramine is comparable to that of quercetin, a well-known antioxidant flavonoid.

Reactive Oxygen Species (ROS) Scavenging

N-trans-caffeoyltyramine has demonstrated the ability to effectively scavenge reactive oxygen species (ROS). caymanchem.com In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, pretreatment with N-trans-caffeoyltyramine led to a significant reduction in intracellular ROS levels. caymanchem.com Specifically, it was shown to decrease the production of ROS induced by hydrogen peroxide (H₂O₂), a common cellular stressor. caymanchem.com This ROS scavenging activity is a key mechanism behind its protective effects against oxidative damage at the cellular level.

Oxidative Stress Mitigation in Cellular Models (e.g., H₂O₂-induced damage)

The compound has been shown to protect cells from damage induced by oxidative stress. In PC12 cells exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, pretreatment with N-trans-caffeoyltyramine at concentrations ranging from 5 to 40 µM significantly decreased the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, and reduced apoptosis (programmed cell death). caymanchem.com Furthermore, it was observed to attenuate the formation of ROS and restore the impaired mitochondrial membrane potential in these cells, highlighting its protective role against H₂O₂-induced cytotoxicity. nih.gov

Effects on Antioxidant Enzyme Activities (e.g., CAT, SOD, GSH)

N-trans-caffeoyltyramine has been found to modulate the activity of key antioxidant enzymes. In a study involving PC12 cells subjected to H₂O₂-induced oxidative stress, pretreatment with N-trans-caffeoyltyramine led to a significant increase in the activities of catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). nih.gov These enzymes are crucial components of the cellular antioxidant defense system. CAT catalyzes the decomposition of H₂O₂ to water and oxygen, while SOD converts superoxide radicals into H₂O₂ and oxygen. xiahepublishing.comffhdj.com GSH is a major non-enzymatic antioxidant that plays a vital role in detoxifying ROS. ffhdj.com By enhancing the activity of these enzymes, N-trans-caffeoyltyramine strengthens the cell's capacity to combat oxidative stress. nih.gov

Anti-inflammatory Effects and Pathway Modulation

N-trans-caffeoyltyramine exhibits notable anti-inflammatory properties by modulating key inflammatory pathways. nih.gov It has been identified as a potent modulator of inflammatory responses in various in vitro models, particularly in lipopolysaccharide (LPS)-stimulated macrophage cells, which are key players in the inflammatory process. nih.govspandidos-publications.comspandidos-publications.com

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

A significant aspect of the anti-inflammatory activity of N-trans-caffeoyltyramine is its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govspandidos-publications.comspandidos-publications.com In studies using LPS-stimulated RAW 264.7 macrophage cells, N-trans-caffeoyltyramine demonstrated a dose-dependent reduction in NO production. nih.govspandidos-publications.com This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) expression. researchgate.net

Furthermore, N-trans-caffeoyltyramine markedly suppresses the production of PGE2. nih.govspandidos-publications.comspandidos-publications.com This effect is achieved by inhibiting the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis during inflammation. nih.govspandidos-publications.com For instance, at a concentration of 50 μM, it was shown to decrease PGE2 levels by 32.70% in LPS-stimulated RAW 264.7 cells. spandidos-publications.com

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β)

N-trans-caffeoyltyramine also modulates the production of various pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 cells, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) in a dose-dependent manner. nih.govspandidos-publications.comspandidos-publications.com Specifically, at a concentration of 50 μM, it significantly inhibited the release of TNF-α, IL-6, and IL-10 by up to 44.13%, 18.38%, and 84.99%, respectively. spandidos-publications.com The regulation of these cytokines occurs at the mRNA level, as the compound was observed to suppress their gene expression. spandidos-publications.com While IL-10 is often considered an anti-inflammatory cytokine, its production can be induced by inflammatory stimuli like LPS, and its regulation is complex. nih.govnih.gov

The compound's anti-inflammatory effects also involve the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) pathway. nih.govspandidos-publications.com Studies have shown that N-trans-caffeoyltyramine markedly decreases the phosphorylation of JNK in LPS-stimulated RAW 264.7 cells, suggesting that its anti-inflammatory actions are, at least in part, mediated through the JNK pathway. nih.govspandidos-publications.com

Table of Research Findings on N-trans-caffeoyltyramine

| Biological Activity | Model System | Key Findings | References |

|---|---|---|---|

| Antioxidant | PC12 cells | Decreased H₂O₂-induced ROS production and apoptosis. | caymanchem.com |

| PC12 cells | Increased activities of CAT, SOD, and GSH. | nih.gov | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibited NO and PGE2 production. | nih.govspandidos-publications.comspandidos-publications.com |

| LPS-stimulated RAW 264.7 cells | Suppressed expression of iNOS and COX-2. | nih.govresearchgate.net | |

| LPS-stimulated RAW 264.7 cells | Inhibited production of TNF-α, IL-6, and IL-10. | nih.govspandidos-publications.comspandidos-publications.com | |

| LPS-stimulated RAW 264.7 cells | Decreased phosphorylation of JNK. | nih.govspandidos-publications.com |

Table of Compound Names

| Compound Name |

|---|

| N-trans-caffeoyltyramine |

| Quercetin |

| Hydrogen peroxide |

| Lactate dehydrogenase |

| Catalase |

| Superoxide dismutase |

| Glutathione |

| Nitric oxide |

| Prostaglandin E2 |

| Lipopolysaccharide |

| Inducible nitric oxide synthase |

| Cyclooxygenase-2 |

| Tumor necrosis factor-alpha |

| Interleukin-6 |

| Interleukin-10 |

Modulation of Inflammatory Enzymes (e.g., COX-2)

N-trans-caffeoyltyramine has demonstrated significant modulatory effects on key enzymes involved in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2). In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, N-trans-caffeoyltyramine markedly suppressed the expression of COX-2. nih.govresearcher.lifems-editions.cl This inhibition occurs at both the mRNA and protein levels and is dose-dependent. nih.gov The suppression of COX-2, a critical enzyme in the conversion of arachidonic acid to prostaglandins, consequently leads to a reduction in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammatory responses. nih.govresearcher.life Research showed that at a concentration of 50 μM, N-trans-caffeoyltyramine induced a 32.70% decrease in PGE2 levels in LPS-stimulated macrophages. nih.gov These findings underscore the compound's potential to regulate inflammatory processes by targeting the COX-2 pathway. nih.govresearchgate.net

Impact on Signaling Pathways (e.g., NF-κB, JNK)

The anti-inflammatory activities of N-trans-caffeoyltyramine are underpinned by its ability to modulate critical intracellular signaling pathways, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.

JNK Pathway: In studies with LPS-stimulated RAW 264.7 cells, N-trans-caffeoyltyramine was found to significantly inhibit the phosphorylation of JNK, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govresearcher.lifems-editions.cl This inhibitory effect was observed to be dose-dependent, with a notable effect at a concentration of 50 μM, while the total expression of JNK remained unaffected. nih.gov The JNK pathway is crucial for the activation of transcription factors like AP-1, which regulate the expression of pro-inflammatory genes, including COX-2. medchemexpress.commedchemexpress.eu By blocking JNK phosphorylation, N-trans-caffeoyltyramine effectively curtails the downstream inflammatory response. nih.govmedchemexpress.com

NF-κB Pathway: N-trans-caffeoyltyramine is recognized as a regulator of the NF-κB signaling pathway, which is a cornerstone of the inflammatory response. medkoo.comtargetmol.combiocrick.com This pathway typically involves the activation of the IKK complex, subsequent phosphorylation and degradation of the inhibitor of κB (IκBα), and the nuclear translocation of the NF-κB p65 subunit to induce the transcription of pro-inflammatory genes. The compound's anti-inflammatory mechanism involves the inhibition of this pathway, leading to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) in LPS-stimulated macrophages. nih.govms-editions.clnih.gov

| Marker | Effect | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| COX-2 | Inhibition of mRNA and protein expression | RAW 264.7 | Dose-dependent suppression of COX-2 expression. | nih.govresearcher.lifems-editions.cl |

| PGE2 | Inhibition of synthesis | RAW 264.7 | A 32.70% decrease in PGE2 levels was observed at a 50 μM concentration. | nih.gov |

| p-JNK | Inhibition of phosphorylation | RAW 264.7 | Dose-dependent decrease in phosphorylated JNK protein expression. | nih.govresearcher.lifems-editions.cl |

| TNF-α, IL-6, IL-10 | Inhibition of production | RAW 264.7 | Dose-dependent inhibition of pro-inflammatory cytokine production. | nih.govms-editions.cl |

Neurobiological Activity and MicroRNA Expression Profiles

Neuroprotective Effects in Neural Cell Lines (e.g., SH-SY5Y)

N-trans-caffeoyltyramine exhibits notable neuroprotective properties in various neural cell models. In studies using the human neuroblastoma SH-SY5Y cell line, the compound has been shown to modulate the expression of microRNAs associated with neural functions and neurodegenerative conditions like Alzheimer's disease. targetmol.combiocrick.com When SH-SY5Y cells were treated with N-trans-caffeoyltyramine, it altered the miRNome, suggesting a potential mechanism for its effects on the central nervous system. targetmol.comaaspjournal.orgelte.hu

Furthermore, N-trans-caffeoyltyramine has demonstrated antioxidant activity that contributes to its neuroprotective capacity. In PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, the compound provided protection against hydrogen peroxide (H₂O₂)-induced cytotoxicity. It achieved this by reducing the release of lactate dehydrogenase (LDH), decreasing the production of reactive oxygen species (ROS), and attenuating apoptosis at concentrations ranging from 5 to 40 µM. Similarly, a lignanamides-rich extract containing N-trans-caffeoyltyramine was found to protect SH-SY5Y cells from toxicity induced by dimethyl sulfoxide (B87167) (DMSO). aaspjournal.orgelte.hu The co-administration of the extract significantly reduced intracellular ROS generation and restored the colony-forming ability of the cells that had been diminished by DMSO exposure. aaspjournal.orgelte.hu

Modulation of microRNA Expression (e.g., miR-708-5p, miR-199a-5p)

A key aspect of the neurobiological activity of N-trans-caffeoyltyramine is its ability to significantly alter microRNA (miRNA) expression profiles in human neural cells. targetmol.combiocrick.com MicroRNAs are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation, and their dysregulation is implicated in various diseases, including neurodegenerative disorders.

In cultured SH-SY5Y cells treated with N-trans-caffeoyltyramine, next-generation small RNA sequencing revealed substantial changes in the expression of several miRNAs. targetmol.combiocrick.com Among the most significantly affected was miR-708-5p, which saw a nine-fold increase in its expression. targetmol.combiocrick.com Conversely, the expression of miR-199a-5p was downregulated by 50% following treatment with the compound. medkoo.comtargetmol.com Both of these miRNAs are known to be associated with Alzheimer's disease, with miR-199a-5p targeting neuritin, a neurotrophin involved in neural development and plasticity. targetmol.com These findings highlight a specific molecular mechanism through which N-trans-caffeoyltyramine may exert its neuroprotective effects.

| microRNA | Observed Change in Expression | Fold Change / Percentage Change | Reference |

|---|---|---|---|

| miR-708-5p | Upregulation | +9-fold | targetmol.combiocrick.com |

| miR-199a-5p | Downregulation | -50% | medkoo.comtargetmol.com |

Inhibition of Neuronal Enzymes (e.g., MAO-A, MAO-B, Tyrosinase, Acetylcholinesterase)

N-trans-caffeoyltyramine has been investigated for its inhibitory effects on several enzymes that are relevant to neuronal function and neurodegenerative diseases.

In vitro studies have shown that N-trans-caffeoyltyramine possesses inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are critical for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease.

The compound is also a potent inhibitor of tyrosinase. nih.gov In B16F10 melanoma cells, it inhibited tyrosinase activity induced by alpha-melanocyte-stimulating hormone (α-MSH) with a half-maximal inhibitory concentration (IC₅₀) of 0.8 μM. nih.gov Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis, but it is also studied in the context of neurodegeneration due to its role in dopamine (B1211576) metabolism and potential contribution to oxidative stress.

Furthermore, N-trans-caffeoyltyramine has been reported to moderately inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.

| Enzyme | Inhibitory Effect | IC₅₀ Value | Cell/Assay System | Reference |

|---|---|---|---|---|

| MAO-A | Inhibitory action | Not specified | In vitro assay | |

| MAO-B | Inhibitory action | 2.6 µg/mL | In vitro assay | nih.gov |

| Tyrosinase | Potent inhibition | 0.8 µM | α-MSH-induced B16F10 cells | nih.gov |

| Acetylcholinesterase (AChE) | Moderate inhibition | Not specified | In vitro assay | nih.gov |

Metabolic Regulation and Nuclear Receptor Agonism

A significant area of research on N-trans-caffeoyltyramine focuses on its role in metabolic regulation, which is primarily mediated through its activity as a nuclear receptor agonist. The compound has been identified as a potent and direct agonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α). researchgate.net HNF4α is a crucial transcription factor that governs the expression of a wide array of genes involved in various aspects of cellular metabolism.

The agonistic action of N-trans-caffeoyltyramine on HNF4α triggers a cascade of beneficial metabolic effects. In vivo studies have shown that its administration can promote weight loss by inducing an increase in mitochondrial mass and function. researchgate.net This includes the enhancement of fatty acid oxidation, a critical process for energy expenditure. researchgate.net

Moreover, N-trans-caffeoyltyramine has demonstrated the ability to reverse hepatic steatosis (fatty liver). This effect is mediated through a novel mechanism involving the stimulation of lipophagy—the autophagic degradation of intracellular lipid droplets—by dihydroceramides. The compound increases the levels of dihydroceramides by inhibiting their conversion to ceramides. This HNF4α-mediated regulation of lipid metabolism makes N-trans-caffeoyltyramine a compound of interest for conditions such as non-alcoholic fatty liver disease (NAFLD). researchgate.net Additionally, it has been shown to induce the expression of genes linked to intestinal barrier function.

Agonistic Activity towards Hepatic Nuclear Factor 4 Alpha (HNF4α)

N-trans-caffeoyltyramine (NCT) has been identified as a potent agonist of Hepatic Nuclear Factor 4 Alpha (HNF4α), a crucial nuclear receptor transcription factor that governs liver-specific gene expression and metabolic homeostasis. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net In vitro studies have demonstrated that NCT directly interacts with and activates HNF4α. nih.gov This agonistic activity is specific, as the effects of NCT can be nullified by HNF4α siRNA. nih.gov

The activation of HNF4α by NCT leads to a cascade of downstream events. For instance, in cell-based promoter reporter assays, NCT has been shown to significantly increase the expression of the HNF4α gene itself, indicating a positive feedback loop. researchgate.net In one study, 20 µM of NCT increased HNF4α mRNA levels fivefold. researchgate.net This upregulation of HNF4α is a key indicator of its enhanced activity. Furthermore, NCT treatment has been observed to induce a change in the proteolytic sensitivity of HNF4α, which is consistent with a direct binding interaction. researchgate.net

The functional consequences of HNF4α activation by NCT are significant for hepatic metabolism. Research indicates that this activation is instrumental in controlling fat storage within the liver. nih.govdntb.gov.uaresearchgate.net

Table 1: In Vitro Effects of N-trans-caffeoyltyramine on HNF4α Activity

| Parameter | Observation | Source(s) |

|---|---|---|

| HNF4α mRNA Levels | Increased fivefold with 20 µM NCT. | researchgate.net |

| HNF4α Protein | Induced a change in proteolytic sensitivity. | researchgate.net |

| Specificity | Effect ablated by HNF4α siRNA. | nih.gov |

| Downstream Effect | Controls genes important in inflammatory bowel disease. | nih.govplos.org |

Influence on Mitochondrial Biogenesis and Function

NCT has been shown to promote an increase in mitochondrial mass and function in vitro. nih.govresearchgate.net This effect is linked to the upregulation of PPARGC1A (also known as PGC-1α), a master regulator of mitochondrial biogenesis. nih.govresearchgate.net In primary human hepatocytes, NCT treatment led to an increase in PPARGC1A mRNA levels. nih.govresearchgate.net

The increase in mitochondrial mass is further evidenced by the elevated expression of key mitochondrial protein markers. Studies have shown that NCT can reverse the decrease in Voltage-Dependent Anion Channel 1 (VDAC1), an outer mitochondrial membrane protein, and increase the activity of citrate (B86180) synthase, a mitochondrial matrix enzyme, in cellular models. nih.gov These findings collectively point towards NCT's role in stimulating the production of new mitochondria.

Modulation of Fatty Acid Oxidation

A direct consequence of increased mitochondrial mass and function is the enhancement of fatty acid oxidation (FAO). nih.govresearchgate.net In vitro experiments have demonstrated that NCT treatment leads to a significant increase in the rate of FAO. nih.govresearchgate.net This suggests that by boosting the number and activity of mitochondria, NCT enhances the cell's capacity to break down fatty acids for energy. This increased FAO is also associated with an elevated level of cellular NAD+. nih.govresearchgate.net

Table 2: Effects of N-trans-caffeoyltyramine on Mitochondrial Parameters (In Vitro)

| Parameter | Effect of NCT Treatment | Source(s) |

|---|---|---|

| PPARGC1A mRNA | Increased in primary human hepatocytes. | nih.govresearchgate.net |

| VDAC1 Expression | Reversed HFD-induced decrease. | nih.gov |

| Citrate Synthase Activity | Increased. | nih.gov |

| Fatty Acid Oxidation | Increased. | nih.govresearchgate.net |

| Cellular NAD+ Levels | Increased. | nih.govresearchgate.net |

Effects on Hepatic Lipid Homeostasis and Lipophagy

NCT plays a significant role in regulating lipid levels within liver cells, primarily through the induction of lipophagy. nih.govdntb.gov.uaresearchgate.net Lipophagy is a specialized form of autophagy where cellular lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. The activation of HNF4α by NCT is a key mechanism driving this process. nih.govdntb.gov.uaresearchgate.net

In vitro, both NCT and the related compound N-trans-feruloyltyramine (NFT) have been shown to induce the clearance of fat from palmitate-loaded cells. nih.govdntb.gov.uaresearchgate.net This is achieved through the stimulation of lipophagy, a process mediated by dihydroceramides. nih.govresearchgate.net NCT increases the levels of dihydroceramides by inhibiting their conversion to ceramides. nih.govresearchgate.net The increased dihydroceramides then promote lipophagy, leading to the breakdown of stored fats and the reversal of hepatic steatosis in cellular models. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net

Anti-cancer and Antiproliferative Mechanisms (In Vitro Studies)

N-trans-caffeoyltyramine has demonstrated notable anti-cancer and antiproliferative effects in various cancer cell lines.

Inhibition of Protein Tyrosine Kinase Activity (e.g., EGFR)

One of the primary anti-cancer mechanisms of NCT is its ability to inhibit the activity of protein tyrosine kinases (PTKs), including the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net PTKs are critical enzymes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers. nih.govmdpi.com

Studies have shown that NCT can decrease protein tyrosine kinase activity in cancer cells, thereby arresting their growth. nih.govresearchgate.net This inhibitory action on crucial signaling molecules like EGFR disrupts the pathways that drive uncontrolled cell proliferation. nih.govresearchgate.net

Induction of Caspase-3 Activity

NCT has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase-3. nih.govresearchgate.net Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular proteins, ultimately resulting in the dismantling of the cell.

In vitro studies on human leukemia cell lines, such as U937 and Jurkat cells, have shown that treatment with NCT leads to a significant increase in caspase-3 activity. nih.govresearchgate.net This activation of the apoptotic machinery contributes to the compound's ability to induce cancer cell death. nih.govresearchgate.net The antiproliferative effects of NCT are attributed to the hydroxyl groups of its phenylpropenyl group. researchgate.net

Table 3: In Vitro Anti-cancer Activity of N-trans-caffeoyltyramine

| Cell Line(s) | Mechanism of Action | Key Findings | Source(s) |

|---|---|---|---|

| HL-60, U937, Jurkat | Inhibition of Protein Tyrosine Kinase Activity | Decreased protein tyrosine kinase activity, including EGFR. | nih.govresearchgate.net |

Cell Cycle Arrest in Leukemia Cell Lines (e.g., U937, Jurkat, HL-60)

N-trans-caffeoyltyramine has demonstrated significant anti-proliferative effects on various human leukemia cell lines. nih.govresearchgate.net In studies comparing several synthesized phenolamides, N-caffeoyltyramine was identified as the most potent compound against HL-60, U937, and Jurkat cells, with a 50% growth inhibition (GI50) value of approximately 10 µM. nih.gov The onset of growth suppression in these cell lines was observed as early as three hours post-treatment. researchgate.net

The underlying mechanisms for this activity involve the induction of apoptosis and disruption of key cellular signaling pathways. nih.govresearchgate.net Treatment with this compound leads to the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govmdpi.com Furthermore, the compound has been shown to inhibit protein tyrosine kinase activity, including that of the epidermal growth factor receptor (EGFR). nih.govresearchgate.net This inhibition of phosphorylation is a key mechanism contributing to the observed cell death in cancer cells. nih.gov Research also indicates that the compound can induce cell cycle arrest at the S-phase. researchgate.net

| Cell Line | Observed Effect | Mechanism | Effective Concentration | Source |

|---|---|---|---|---|

| U937, Jurkat, HL-60 | Growth Inhibition / Anti-proliferation | Induction of S-phase cell cycle arrest, Caspase-3 activation, Inhibition of protein tyrosine kinase activity | GI50 ≈ 10 µM | nih.govresearchgate.net |

| U937, Jurkat | Apoptosis Induction | Caspase-3 activation | Not specified | nih.gov |

| General Cancer Cells | Inhibition of Cell Growth | Inhibition of protein tyrosine kinases, including EGFR | 30 µM (protein tyrosine kinase), 20 µM (EGFR) | nih.gov |

Antimicrobial and Antifungal Activities

N-trans-caffeoyltyramine exhibits potent antifungal and antimicrobial properties. foodb.caasianpubs.org It has been isolated from various plant sources, including the root bark of Lycium chinense and the root of Vitis trifolia, and tested against several pathogens. asianpubs.orgnih.gov

Its antifungal activity is particularly noteworthy. Studies have shown it to be potent against various fungi at concentrations of 5-10 µg/ml, without exhibiting hemolytic activity against human red blood cells. nih.gov The compound is also effective against the pathogenic yeast Candida albicans, where it impedes the dimorphic transition, a key virulence factor. nih.gov Research has also documented its activity against dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum. koreascience.kr The proposed mechanism for its antimicrobial action is linked to the presence of phenolic hydroxyl groups, which are capable of forming hydrogen bonds with the active sites of microbial enzymes. researchgate.net In addition to its antifungal effects, N-trans-caffeoyltyramine has demonstrated antibacterial activity against both Staphylococcus aureus and Escherichia coli. researchgate.net

| Activity Type | Target Organism | Effective Concentration | Source |

|---|---|---|---|

| Antifungal | General Fungi | 5-10 µg/ml (potent) | nih.gov |

| Antifungal | Candida albicans | Not specified (impedes dimorphic transition) | nih.gov |

| Antifungal | Trichophyton mentagrophytes, Trichophyton rubrum | 5-10 ppm | koreascience.kr |

| Antibacterial | Staphylococcus aureus | Not specified | researchgate.net |

| Antibacterial | Escherichia coli | Not specified | researchgate.net |

Modulation of Gut Microbiome Composition (In Vitro Fermentation)

Recent in vitro studies have explored the impact of N-trans-caffeoyltyramine on the human gut microbiome. biorxiv.orgsciencecast.org Using fecal inocula from human donors in fermentation assays, researchers found that purified N-trans-caffeoyltyramine (NCT) significantly alters the composition of the gut microbiome when compared to controls like starch and methylcellulose. biorxiv.orgnih.gov

These changes were observed to be dose-dependent. sciencecast.orgnih.gov In communities treated with NCT, a notable increase in the dominance of the family Enterobacteriaceae was observed across different donor inocula. researchgate.net When tested as part of a hemp hull fiber product (which also contains N-trans-feruloyltyramine), the treatment led to increased community productivity and diversity. nih.gov These findings provide novel insight into the potential of N-trans-caffeoyltyramine to directly shape the microbial landscape of the human gut. biorxiv.orgsciencecast.org

Impact on Gut Barrier Function in Epithelial Cell Models

N-trans-caffeoyltyramine has been investigated for its potential to improve gut barrier function in vitro, particularly under inflammatory conditions. isnff-jfb.comresearchgate.net Studies using human transverse colon epithelial cell models, where inflammation is induced with tumor necrosis factor (TNF), have shown that N-trans-caffeoyltyramine can counteract the damaging effects of inflammation on the epithelial barrier. isnff-jfb.comnutritionaloutlook.com

Transepithelial Electrical Resistance (TEER) is a standard method to measure the integrity of epithelial cell monolayers in vitro. nih.gov In studies on colon epithelial cells, the addition of TNF was shown to cause a decrease in TEER, indicating a compromised barrier function. isnff-jfb.comnutritionaloutlook.comisnff-jfb.com The co-administration of N-trans-caffeoyltyramine with TNF resulted in a dose-dependent and statistically significant reversal of this impairment. isnff-jfb.combrightseedbio.com A concentration of 10 μM NCT, for example, was shown to improve TEER values that had been reduced by inflammation. brightseedbio.com This demonstrates a physiologically relevant restoration of the epithelial barrier's integrity. isnff-jfb.com

Complementing the TEER studies, permeability assays measure the passage of molecules across the epithelial layer. In the same cell models, inflammation induced by TNF led to an increase in intestinal permeability. isnff-jfb.comnutritionaloutlook.com The co-administration of N-trans-caffeoyltyramine demonstrated a significant, dose-dependent reversal of this increased permeability. isnff-jfb.combrightseedbio.com This effect was observed to be nearly complete at certain doses, mitigating the barrier disruption caused by TNF. brightseedbio.com These findings, together with TEER data, confirm that N-trans-caffeoyltyramine can enhance gut barrier function in an in vitro setting of inflammation. isnff-jfb.comffhdj.compreprints.org

| Model | Condition | Parameter | Effect of N-trans-caffeoyltyramine | Source |

|---|---|---|---|---|

| Human Colon Epithelial Cells | Inflammation (TNF-induced) | Transepithelial Electrical Resistance (TEER) | Dose-dependently reversed the TNF-induced decrease in TEER | isnff-jfb.comnutritionaloutlook.combrightseedbio.com |

| Human Colon Epithelial Cells | Inflammation (TNF-induced) | Intestinal Permeability | Dose-dependently reversed the TNF-induced increase in permeability | isnff-jfb.comisnff-jfb.combrightseedbio.com |

In Vivo Pharmacological Investigations and Model Systems

Studies on Metabolic Homeostasis and Weight Management in Animal Models

The compound N-trans-caffeoyltyramine (NCT) has been the subject of in vivo research to explore its effects on metabolic health, particularly in the context of obesity and related conditions. nih.govnih.govfoodb.ca Animal models, primarily mice fed a high-fat diet (HFD) to induce obesity and metabolic dysfunction, have been instrumental in these investigations. nih.govnih.govnih.govdovepress.com

Effects on Weight Gain and Body Composition in Obese Models

Studies utilizing diet-induced obese (DIO) mice have demonstrated that oral administration of NCT can significantly reduce weight gain. nih.govnih.govbrightseedbio.com In a long-term study, mice fed a high-fat diet supplemented with NCT weighed substantially less than their counterparts on a high-fat diet alone. nih.govnih.gov This reduction in weight gain was not attributed to decreased food intake or malabsorption of fat. brightseedbio.com Instead, the evidence points towards an increase in fat oxidation as the primary mechanism for the observed differences in body weight and fat mass. nih.govbrightseedbio.com

The HFD model in rodents, such as C57BL/6 mice, is a well-established system for studying obesity. dovepress.comnih.gov This model effectively mimics many features of human obesity and associated metabolic complications, including increased body weight and fat accumulation. nih.govnih.gov Research has also employed other models like db/db mice, which are genetically predisposed to obesity and type 2 diabetes due to a mutation in the leptin receptor gene. ijbs.comfrontiersin.org

Reversal of Hepatic Steatosis (Nonalcoholic Fatty Liver Disease (NAFLD))

NCT has shown significant efficacy in mitigating hepatic steatosis, a hallmark of nonalcoholic fatty liver disease (NAFLD). nih.govnih.govresearchgate.net In obese mice with HFD-induced NAFLD, administration of NCT led to a marked reduction in liver fat accumulation. nih.govresearchgate.netscite.ai This effect is linked to its activity as a potent agonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a key regulator of hepatic lipid metabolism. researchgate.netscite.ai

The mechanism behind the reversal of hepatic steatosis involves the stimulation of lipophagy, a process of lipid droplet degradation by autophagy. nih.govresearchgate.netscite.ai NCT achieves this by increasing the levels of dihydroceramides, which in turn promote lipophagy. nih.govresearchgate.net Studies have shown that NCT can recover hepatic HNF4α expression, which is often suppressed in fatty liver, and reduce hepatic triglyceride content. researchgate.netscite.ai Animal models of NAFLD often involve feeding mice a high-fat diet, sometimes supplemented with cholesterol or fructose, to induce the pathological features of the disease, including steatosis and inflammation. nih.govijbs.commdpi.com

Impact on Mitochondrial Mass and Function in Hepatic Tissues

A key aspect of NCT's metabolic benefits lies in its ability to enhance mitochondrial biogenesis and function in the liver. nih.govnih.govresearchgate.net Long-term administration of NCT in HFD-fed mice resulted in an increase in mitochondrial mass. nih.govnih.gov This was evidenced by the increased expression of mitochondrial protein markers such as Voltage-Dependent Anion Channel 1 (VDAC1) and increased citrate (B86180) synthase activity. nih.gov

Modulation of Inflammatory Responses in Animal Models

NCT has demonstrated the ability to modulate inflammatory processes in various animal models, suggesting its potential as an anti-inflammatory agent. targetmol.comspandidos-publications.com

Assessment of Inflammatory Markers in Tissues (e.g., Liver)

In the context of NAFLD and its progression to nonalcoholic steatohepatitis (NASH), inflammation is a critical factor. nih.govdovepress.com Studies have shown that NCT can effectively reduce markers of inflammation in the liver. nih.gov In HFD-fed mice, NCT treatment significantly decreased the mRNA levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net These cytokines are known to play a crucial role in the pathogenesis of NASH. nih.gov The reduction of these inflammatory mediators by NCT supports its potential to mitigate the progression of liver disease. nih.govgoogle.com

Role in Inflammatory Bowel Disease (IBD) Models

The anti-inflammatory properties of NCT also extend to the gastrointestinal tract. preprints.orgplos.org Research has implicated HNF4α in the pathophysiology of Inflammatory Bowel Disease (IBD). plos.org As a potent HNF4α agonist, NCT has been investigated in this context. plos.org

In a diet-induced obesity mouse model, which can predispose animals to IBD-like conditions, treatment with NCT was found to mitigate the negative effects of a high-fat diet on intestinal health. preprints.org Specifically, NCT helped to improve intestinal barrier integrity. preprints.org In vitro studies have further shown that NCT can reverse inflammation-induced impairment of gut barrier function. brightseedbio.compreprints.org An analysis of intestinal tissue from NCT-treated mice revealed that the compound induced multiple genes that are typically downregulated in IBD. plos.org It also reversed the loss of Paneth cell markers, which are crucial for maintaining intestinal barrier function. plos.org These findings suggest that by activating HNF4α, NCT could be a potential therapeutic agent for managing IBD. plos.org

Neuroprotective Assessments in Animal Models

Research into the neuroprotective properties of n-trans-caffeoyltyramine has predominantly been conducted using in vitro models, with calls from the scientific community for these findings to form the basis of future in vivo animal studies. nih.gov These cell-based investigations have provided foundational insights into the compound's potential mechanisms for neuroprotection.

In studies using the PC12 cell line, a model for neuronal cells, n-trans-caffeoyltyramine has demonstrated protective effects against hydrogen peroxide-induced cytotoxicity. caymanchem.comcaymanchem.com Treatment with the compound was shown to attenuate oxidative stress by decreasing the production of reactive oxygen species (ROS) and reducing subsequent apoptosis and the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. caymanchem.comcaymanchem.com

Further research using human neural cells (SH-SY5Y) revealed that n-trans-caffeoyltyramine can modify the expression of microRNAs, which are small non-coding RNA molecules involved in regulating gene expression. These changes in microRNA profiles are associated with pathways relevant to neuroprotection and cognitive function, suggesting a potential role in mitigating neurodegenerative processes. Specifically, the compound was found to significantly upregulate miR-708-5p, which is implicated in neuroprotective mechanisms. While these results highlight promising avenues, they are yet to be validated in in vivo animal models of neurodegenerative disease.

Table 1: Summary of In Vitro Neuroprotective Research Findings for n-trans-caffeoyltyramine

Gut Permeability and Paneth Cell Function in Vivo

In vivo studies using a mouse model of diet-induced obesity have demonstrated the significant effects of n-trans-caffeoyltyramine on gut health, particularly concerning intestinal permeability and the function of Paneth cells. caymanchem.comcaymanchem.com The compound is identified as a potent agonist of Hepatocyte Nuclear Factor 4 Alpha (HNF4α), a nuclear transcription factor that plays a critical role in maintaining the integrity of the intestinal barrier. caymanchem.comcaymanchem.com

In an animal model where a high-fat diet led to increased intestinal permeability, treatment with n-trans-caffeoyltyramine mitigated these effects. caymanchem.com The high-fat diet was observed to cause a reduction in the number of Paneth cells, which are specialized secretory epithelial cells in the small intestine crucial for antimicrobial defense and barrier function. caymanchem.com

Table 2: In Vivo Research Findings on Gut Permeability and Paneth Cell Function

Structure Activity Relationship Sar Studies of N Trans Caffeoyltyramine and Analogues

Influence of Phenolic Hydroxyl Groups and Catechol Moieties on Activity

The presence and number of phenolic hydroxyl (-OH) groups, particularly the catechol (ortho-dihydroxy phenyl) moiety, are of paramount importance to the antioxidant activity of N-trans-caffeoyltyramine and its analogues. core.ac.uk

Antioxidant Activity : The radical scavenging activity of caffeic acid amides and esters is directly correlated with the number of hydroxyl groups. researchgate.netnih.gov Compounds with more hydroxyl groups or catechol moieties exhibit enhanced radical scavenging capabilities. researchgate.netnih.gov This is attributed to the ability of the catechol group to donate a hydrogen atom, forming a stable semiquinone radical. core.ac.uk Comparative studies have consistently shown that caffeic acid derivatives, which possess a catechol group, have superior antioxidant activity compared to their monohydroxy counterparts like p-coumaric acid derivatives. core.ac.uk For instance, caffeic acid amides demonstrate greater antioxidant effects than p-coumaric amides in various assays. core.ac.uk

Anti-inflammatory and Neuroprotective Effects : The catechol moiety is also crucial for anti-inflammatory and neuroprotective actions. The neuroprotective effects of clovamide analogues, for example, are enhanced in compounds containing catechol groups. mdpi.com Furthermore, SAR studies on clovamide and its derivatives have underscored the essential role of the catechol moiety in inhibiting the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease. mdpi.com

Enzyme Inhibition : The catechol structure has been identified as a crucial group for the inhibition of arginase, an enzyme implicated in cardiovascular diseases. thieme-connect.com

The following table summarizes the comparative antioxidant activity of N-trans-caffeoyltyramine and related compounds, highlighting the influence of hydroxyl groups.

| Compound | Number of Hydroxyl Groups | Relative Scavenging Activity |

|---|---|---|

| N-trans-caffeoyl-L-cysteine methyl ester | 3 | Highest |

| N-trans-caffeoyldopamine | 4 | High |

| N-trans-caffeoyltyramine | 3 | Moderate |

| N-trans-caffeoyl-beta-phenethylamine | 2 | Lower |

| Caffeic acid phenethyl ester | 2 | Lower |

| Caffeic acid | 2 | Lower |

| Ferulic acid | 1 | Lowest |

Role of the Amide Bond and Hydrogen-Donating Groups (-NH, -SH)

The amide bond (-CO-NH-) in N-trans-caffeoyltyramine and its analogues plays a significant role in their biological activity, contributing to their antioxidant potential and stability.

Contribution to Radical Scavenging : Studies have shown that the presence of hydrogen-donating groups, such as the amide (-NH) and sulfhydryl (-SH) groups, enhances the radical scavenging activity of these compounds. researchgate.netnih.gov The amide bond can contribute to stabilizing intermediate radicals formed during the antioxidant process. core.ac.uk This is supported by the observation that the phenethyl amide of caffeic acid exhibits higher antioxidant capacity than its corresponding ester derivative in DPPH assays. core.ac.uk

Comparison with Ester Linkage : The nature of the linkage between the caffeoyl moiety and the tyramine (B21549) moiety (amide vs. ester) can influence the biological activity. Caffeic acid amides have been reported to be stronger antioxidants than caffeic acid and ferulic acid in certain systems. core.ac.uk

The table below illustrates the contribution of the amide and other hydrogen-donating groups to the antioxidant activity of N-trans-caffeoyltyramine and its analogues.

| Compound | Key Functional Groups | Relative Scavenging Activity |

|---|---|---|

| N-trans-caffeoyl-L-cysteine methyl ester | Catechol, Amide (-NH), Sulfhydryl (-SH) | Very High |

| N-trans-caffeoyldopamine | Two Catechol moieties, Amide (-NH) | High |

| N-trans-caffeoyltyramine | Catechol, Amide (-NH) | Moderate |

| Caffeic acid phenethyl ester | Catechol, Ester (-O-) | Lower |

Significance of α,β-Unsaturated Carbonyl Group (Michael Acceptor-Type Structure) for Anti-inflammatory Activity

The α,β-unsaturated carbonyl group in the caffeoyl moiety of N-trans-caffeoyltyramine is a key structural feature for its anti-inflammatory activity. This functionality allows the molecule to act as a Michael acceptor, a characteristic shared by many natural compounds with immunosuppressive and anti-inflammatory properties. dovepress.comfrontiersin.org

Mechanism of Action : Michael acceptors are electrophilic compounds that can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction. nih.gov This covalent modification can alter the function of target proteins involved in inflammatory pathways.

Inhibition of NF-κB : The anti-inflammatory activity of N-trans-caffeoyltyramine has been linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. dovepress.com SAR studies suggest that the NF-κB inhibitory activity of N-trans-caffeoyltyramine is attributable to its Michael acceptor-type structure. dovepress.com By reacting with key proteins in the NF-κB pathway, N-trans-caffeoyltyramine can suppress the production of pro-inflammatory mediators. targetmol.com

Modulation of Keap1-Nrf2-ARE Pathway : Michael acceptors are also known to activate the Keap1-Nrf2-ARE pathway, a major regulator of cellular antioxidant and anti-inflammatory responses. nih.govresearchgate.net While direct evidence for N-trans-caffeoyltyramine's action on this pathway is still emerging, its structural similarity to other Michael acceptors suggests this as a plausible mechanism for its bioactivity.

Comparative Analysis with Structurally Related Phenolamides (e.g., Caffeic Acid Amides and Esters, Cannabisins)

Comparing N-trans-caffeoyltyramine with other structurally related phenolamides, such as other caffeic acid amides, esters, and cannabisins, provides further insights into the structural determinants of their activity.

Caffeic Acid Amides and Esters : As previously discussed, caffeic acid amides generally exhibit stronger antioxidant activity than their corresponding esters. core.ac.ukresearchgate.netnih.gov This highlights the favorable contribution of the amide bond to radical scavenging.

Cannabisins : Cannabisins are lignanamides, which are dimers of phenylpropanoid amides like N-trans-caffeoyltyramine. Cannabisin A, for instance, is a dimer that incorporates tyramine and catechol moieties. These more complex structures often exhibit potent biological activities. For example, some cannabisins have shown significant antioxidant and neuroprotective effects. thieme-connect.com Interestingly, cannabisin B and N-trans-caffeoyltyramine have been found to induce similar changes in microRNA expression in neural cells, likely due to their shared phenol (B47542) and catechol moieties. nih.gov

Influence of Stereochemistry : The stereochemistry of the double bond in the caffeoyl moiety is also important. The trans isomer of N-caffeoyltyramine is the predominant and more stable form. Studies on related compounds have shown that the cis configuration can weaken biological activity, such as α-glucosidase inhibition. nih.govsemanticscholar.org

The following table provides a comparative overview of N-trans-caffeoyltyramine and related phenolamides.

| Compound | Structural Class | Key Structural Features | Notable Activities |

|---|---|---|---|

| N-trans-caffeoyltyramine | Caffeic acid amide | Catechol, Amide, α,β-unsaturated carbonyl | Antioxidant, Anti-inflammatory, Arginase inhibitor |

| Caffeic acid phenethyl ester (CAPE) | Caffeic acid ester | Catechol, Ester, α,β-unsaturated carbonyl | Antioxidant, Anti-inflammatory |

| Cannabisin A | Lignanamide | Dimeric structure with catechol and tyramine moieties | Antioxidant |

| Cannabisin B | Lignanamide | Dimeric structure | Antioxidant, Modulates miRNA expression |

Chemical Synthesis Approaches in Academic Research

Enzymatic Synthesis Utilizing Acyltransferases

Enzymatic synthesis has emerged as a promising green alternative to conventional chemical methods for producing N-trans-caffeoyltyramine. This approach often utilizes acyltransferases, which catalyze the transfer of an acyl group to an amine.